Despropylene Gatifloxacin is a metabolite of Gatifloxacin, a fourth-generation fluoroquinolone antibacterial agent. [] It is formed as a degradation product during the synthesis of Gatifloxacin. [] This metabolite serves as an important analytical marker for monitoring Gatifloxacin synthesis and ensuring drug quality. []
Despropylene Gatifloxacin is a known metabolite of Gatifloxacin, an antibiotic belonging to the fluoroquinolone class. This compound is primarily formed through the degradation processes of Gatifloxacin, particularly by the presence of impurities such as ethylenediamine during synthesis. Despropylene Gatifloxacin has garnered attention for its potential biological activity and relevance in pharmaceutical applications, particularly in understanding the metabolic pathways of Gatifloxacin.
Despropylene Gatifloxacin can be synthesized from Gatifloxacin through various chemical reactions, including hydrolysis and photolytic degradation. It is also produced as a byproduct during the synthesis of Gatifloxacin itself, where impurities can lead to its formation. The compound has been characterized in several studies focusing on the synthesis and pharmacological properties of Gatifloxacin and its derivatives .
Despropylene Gatifloxacin falls under the category of fluoroquinolone antibiotics. Its classification is based on its structural similarities to other members of this class, which are known for their broad-spectrum antibacterial activity.
The synthesis of Despropylene Gatifloxacin involves several steps, typically starting from 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester. The process can be summarized as follows:
The synthesis typically employs solvents such as dimethyl sulfoxide or acetonitrile and requires careful control of reaction conditions to optimize yield and purity. For example, maintaining specific temperatures and using acid acceptors like triethylamine can significantly influence the outcome .
Despropylene Gatifloxacin retains the core structure of Gatifloxacin but lacks one propylene group, which alters its pharmacological properties. The molecular formula for Despropylene Gatifloxacin is , and its molecular weight is approximately 336.1362 g/mol.
The structure can be confirmed through techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry, which provide insights into the molecular ion peaks and proton environments within the compound .
Despropylene Gatifloxacin can participate in various chemical reactions typical for quinolone derivatives:
The reaction mechanisms often involve nucleophilic attacks on electrophilic centers within the molecule, influenced by solvent polarity and temperature.
Despropylene Gatifloxacin exhibits antibacterial activity similar to that of its parent compound by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria.
The mechanism involves binding to the active site of these enzymes, preventing the supercoiling necessary for DNA replication. This action ultimately leads to bacterial cell death through interference with their reproductive processes .
Studies indicate that Despropylene Gatifloxacin retains significant antibacterial efficacy against various strains, although it may exhibit altered potency compared to Gatifloxacin itself.
Despropylene Gatifloxacin serves as an important compound for:
Despropylene Gatifloxacin (CAS No. 172426-86-7) is a structurally modified derivative of the fourth-generation fluoroquinolone antibiotic gatifloxacin. Its systematic IUPAC name is 7-(2-aminoethylamino)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, reflecting key alterations from the parent compound [4] [9]. The molecule has a molecular formula of C₁₆H₁₈FN₃O₄ and a molecular weight of 335.33 g/mol [1] [10]. Structurally, it replaces gatifloxacin’s 3-methylpiperazine moiety at the C-7 position with a simpler ethylenediamine group (–CH₂CH₂NH₂), while retaining the cyclopropyl substituent at N-1, the carboxylic acid at C-3, and the methoxy group at C-8 [2] [5]. This modification reduces steric bulk and alters the compound’s charge distribution, significantly impacting its physicochemical behavior compared to gatifloxacin.
Table 1: Chemical Identifiers of Despropylene Gatifloxacin
Property | Value |
---|---|
CAS Number | 172426-86-7 |
IUPAC Name | 7-(2-aminoethylamino)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
Molecular Formula | C₁₆H₁₈FN₃O₄ |
Molecular Weight | 335.33 g/mol |
Synonyms | Gatifloxacin Despropylene Impurity; Desmethoxy Gatifloxacin Impurity |
Parent Drug | Gatifloxacin |
Despropylene Gatifloxacin functions dually as a human metabolite and a synthesis-derived impurity in gatifloxacin formulations. As a metabolite, it arises from the hepatic N-dealkylation of gatifloxacin’s piperazine ring, though its pharmacological activity remains substantially reduced compared to the parent drug [2] [6]. More critically, it emerges as a process-related impurity during active pharmaceutical ingredient (API) manufacturing. This occurs when ethylenediamine (EDA), a contaminant in 2-methylpiperazine raw material, reacts with the quinoline intermediate 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid borondifluoride chelate (Compound 3) [2] [5]. The reaction pathway involves:
Table 2: Origin and Control of Despropylene Gatifloxacin in Gatifloxacin Synthesis
Origin Source | Formation Mechanism | Control Strategy |
---|---|---|
Ethylenediamine impurity in 2-methylpiperazine | Nucleophilic substitution at C-7 of quinoline intermediate | Limit EDA ≤0.1% in raw material specifications |
Photolytic degradation | Dealkylation under light exposure | Strict light control during manufacturing |
Hydrolytic conditions | Side reaction during borondifluoride chelate hydrolysis | Optimized reaction time/temperature protocols |
Regulatory guidelines (ICH Q3A) mandate controlling impurities exceeding 0.1% thresholds. Despropylene Gatifloxacin typically occurs at levels <0.1% in purified API but requires rigorous monitoring via HPLC and LC-MS due to its potential impact on drug efficacy [2] [10]. Its synthesis and characterization are essential for developing validated analytical methods for quality control during gatifloxacin production [9].
The identification of Despropylene Gatifloxacin is intrinsically linked to gatifloxacin’s development timeline. Gatifloxacin was patented in 1986 and approved in 1999 (as Tequin®) for systemic infections [8]. During early process development, four piperazine-linked dimeric impurities were characterized, but Despropylene Gatifloxacin remained unrecognized until analytical studies detected unknown peaks in HPLC chromatograms [5] [6]. In 2013, Garaga et al. first systematically documented its origin and synthesis during impurity profiling studies of gatifloxacin API batches [2] [6]. This discovery coincided with a critical regulatory event: the 2006 withdrawal of oral gatifloxacin due to dysglycemia risks, which intensified scrutiny of all gatifloxacin impurities in remaining formulations (e.g., ophthalmic solutions) [3] [8]. Consequently, Despropylene Gatifloxacin gained prominence in pharmacopeial standards, with reference materials now commercially available for analytical testing [9] [10]. Its historical significance lies in illustrating how impurity profiling evolved from a quality check to a fundamental component of drug safety assessment in post-marketing surveillance.
Synthesis Pathway Evolution:
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2